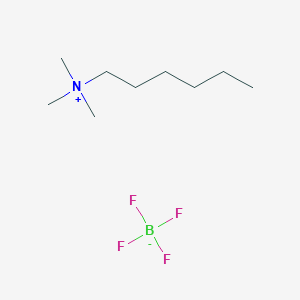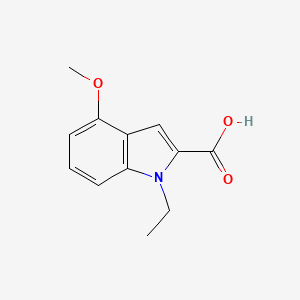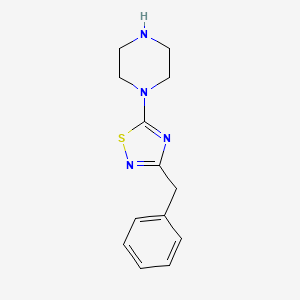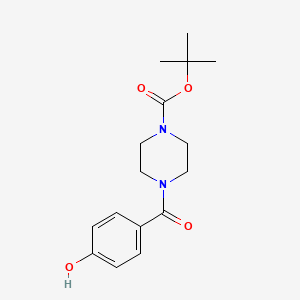
2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
“2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS number 1531555-49-3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , has been reported in the literature . These compounds were synthesized using hydrazine-coupled pyrazoles and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” can be represented by the InChI code:1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” include a molecular weight of 168.2 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, are known for their potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these derivatives displayed superior antipromastigote activity .
Antifungal Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from pyrazole compounds, have shown antifungal activity . This suggests that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could potentially be used in the synthesis of antifungal agents.
Antimicrobial Activity
These derivatives have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This indicates that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the development of new antimicrobial agents.
Antiviral Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This suggests that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the synthesis of antiviral agents.
Anticancer Activity
These derivatives have shown anticancer activity against various cancer cell lines . This indicates that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the development of new anticancer agents.
Anti-inflammatory, Analgesic, and Antioxidant Activities
The pyrazole scaffold, which includes 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, is known for its anti-inflammatory, analgesic, and antioxidant activities . This suggests that this compound could be used in the development of new drugs with these properties.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-propan-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGJPJPAXYALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)


![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)







